Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate
Overview
Description
Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate is a useful research compound. Its molecular formula is C7H8ClNO2S and its molecular weight is 205.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cancer Research and Therapeutics : It has demonstrated cytostatic activity against cancer cells and has been shown to increase the lifespan of mice bearing ECA tumors (García-López et al., 1980).
Antimicrobial and Antilipase Activities : This compound is noted for its antimicrobial, antilipase, and antiurease activities, which can be valuable in the development of new treatments for infections and diseases (Başoğlu et al., 2013).
Synthesis of Novel Heterocycles : It is used in the synthesis of novel selenium heterocycles, contributing to advancements in organic chemistry and drug development (Shafiee et al., 1981).
Derivative Synthesis : This compound is instrumental in synthesizing various derivatives like 2-dimethylaminoformimino- and 2-chlorobenzenesulfonylureido derivatives (Dovlatyan et al., 2004).
Thiazole-5-Carboxylates Synthesis : It is used for synthesizing (4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates (Žugelj et al., 2009).
Synthesis of Thiazole Derivatives : This compound is utilized in synthesizing derivatives of thieno[2,3-d]thiazole, 4H-pyrrolo-[2,3-d]thiazole, 2H-pyrazolo[3,4-d]thiazole, and isoxazolo[3,4-d]thiazole (Athmani et al., 1992).
Bacitracin Synthesis : It plays a role in the synthesis of bacitracin, an antibiotic (Hirotsu et al., 1970).
Corrosion Inhibition : Ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate, a related compound, prevents corrosion of AA6061 alloy in acidic media, acting as a mixed-type inhibitor (Raviprabha & Bhat, 2019).
Organic Synthesis Applications : It is used in the Biginelli reaction to obtain compounds with different structures (Morigi et al., 2012).
Antibacterial Activity : This compound has been found to possess antibacterial activity, which can be crucial in the development of new antibacterial agents (Markovich et al., 2014).
Mechanism of Action
Target of Action
Chloromethyl compounds are generally known to participate in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The mode of action of Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate is likely to involve its interaction with its targets via a Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound and a halide under the influence of a palladium catalyst . The chloromethyl group in the compound can act as a halide in this reaction .
Biochemical Pathways
It’s known that suzuki–miyaura cross-coupling reactions play a crucial role in the synthesis of various biologically active compounds . Therefore, it can be inferred that the compound might affect the biochemical pathways related to these biologically active compounds.
Result of Action
It’s known that compounds involved in suzuki–miyaura cross-coupling reactions can contribute to the synthesis of various biologically active compounds . Therefore, it can be inferred that the compound might have potential effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the reaction conditions (such as temperature and pH), the presence of a suitable catalyst, and the nature of the organoboron compound involved in the Suzuki–Miyaura cross-coupling reaction .
Biochemical Analysis
Cellular Effects
It is crucial to investigate how this compound influences cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Future studies should focus on how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the stability, degradation, and long-term effects of Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate on cellular function observed in in vitro or in vivo studies is currently lacking
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported . Future studies should investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is currently lacking . Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.
Properties
IUPAC Name |
ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c1-2-11-7(10)6-9-5(3-8)4-12-6/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYOQGQNLKDSGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445362 | |
Record name | Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100960-16-5 | |
Record name | Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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